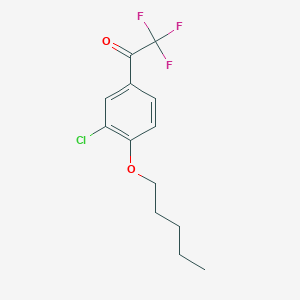

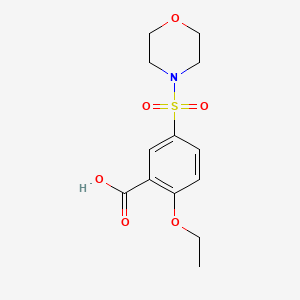

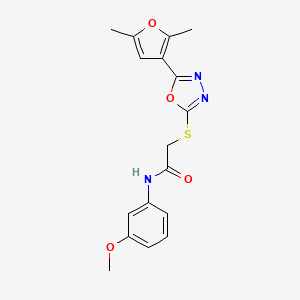

2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound .

Molecular Structure Analysis

The molecular structure of “2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid” is not explicitly mentioned in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid”, such as its boiling point, melting point, and density, are not explicitly mentioned in the sources I have access to .Applications De Recherche Scientifique

Synthesis of Biodegradable Polyesteramides

Research has explored the synthesis of biodegradable polyesteramides with pendant functional groups using derivatives similar to 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid. These compounds were prepared with varying yields and used to obtain polyesteramides via ring-opening copolymerization. The molecular weight of the resulting copolymers ranged significantly, demonstrating the compound's utility in creating materials with tailored properties (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).

Oxidative Cyclization to Benzocarbazoloquinones

Another application involves the conversion of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate, a compound structurally related to 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid, into benzocarbazoloquinones. This process includes oxidative cyclization, showcasing the role of similar compounds in synthetic organic chemistry (W. Rajeswaran, P. Srinivasan, 1994).

Corrosion Inhibition in Near Neutral Media

In the field of corrosion science, the derivatives of similar compounds have been studied for their efficiency as corrosion inhibitors for steel in neutral solutions. These studies have found that carboxylic acid-based inhibitors, including those derived from morpholine salts, significantly inhibit the anodic partial reaction, favoring the passivation of the electrode. This research highlights the compound's potential application in corrosion prevention technologies (P. Agarwal, D. Landolt, 1998).

Surfactant Substrates via Hydroaminomethylation

The compound has also found use in the synthesis of surfactant substrates. Through the hydroaminomethylation of unsaturated fatty acid derivatives with primary and secondary amines, including morpholine, researchers have achieved good to excellent yields. This process illustrates the compound's versatility in producing various chemical structures with potential applications in surfactants (A. Behr, M. Fiene, C. Buss, P. Eilbracht, 2000).

Radioligand Synthesis for Imaging

Moreover, similar compounds have been utilized in the synthesis of radioligands for imaging the norepinephrine transporter with positron emission tomography (PET), demonstrating their significance in medical research and diagnostic applications (Kuo‐Shyan Lin, Yu-Shin Ding, 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-ethoxy-5-morpholin-4-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S/c1-2-20-12-4-3-10(9-11(12)13(15)16)21(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJCLSLQYRTJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)

![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2923605.png)

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2923612.png)

![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)

![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)

![1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2923622.png)

![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2923624.png)